1-Tert-butyl 4-methyl (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanedioate
Description
Evolution of Protected Aspartic Acid Derivatives in Peptide Chemistry
The strategic incorporation of protected aspartic acid derivatives has been pivotal to overcoming challenges in solid-phase peptide synthesis (SPPS). Early methods relied on tert-butyl (tBu) esters for side-chain protection due to their compatibility with fluorenylmethyloxycarbonyl (Fmoc) chemistry and acid-labile cleavage properties. However, the tBu group’s susceptibility to aspartimide formation—a cyclization side reaction leading to β-peptide byproducts—prompted innovations in protecting group design. For instance, the introduction of 2,4-dimethylbenzyl (Dmb) backbone protection significantly reduced aspartimide rates by sterically hindering the nucleophilic attack of the peptide backbone nitrogen on the aspartyl side chain.
Parallel developments included the adoption of orthogonal protection strategies, such as combining Fmoc for α-amino protection with acid-labile groups like methyl esters for side-chain carboxylates. This approach enabled selective deprotection during SPPS, facilitating the synthesis of branched peptides and cyclic structures. The compound 1-tert-butyl 4-methyl (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanedioate emerged as a versatile building block, offering simultaneous protection of the α-amino group (via Fmoc), the β-carboxyl group (via tBu), and the α-carboxyl group (via methyl ester).
Development of Fmoc-Based Protecting Strategies
Fmoc chemistry revolutionized peptide synthesis by enabling mild, base-driven deprotection conditions compatible with acid-sensitive resins and side-chain groups. Unlike earlier boc (tert-butoxycarbonyl) strategies, which required harsh acidic conditions, Fmoc removal with piperidine preserved acid-labile protections such as tBu esters. This shift allowed for the modular assembly of peptides containing sensitive residues like asparagine and glutamine, which are prone to side reactions under acidic conditions.
The compound’s design exemplifies the Fmoc/tBu paradigm, where the Fmoc group safeguards the α-amino function during elongation, while the tBu and methyl esters protect carboxyl groups. The methyl ester, in particular, offers stability during Fmoc deprotection and can be selectively hydrolyzed under basic or enzymatic conditions post-synthesis. This orthogonality is critical for synthesizing aspartic acid-containing peptides requiring post-translational modifications, such as glycosylation or phosphorylation.
Recent advances in Fmoc chemistry have further optimized aspartic acid protection. For example, FeCl₃-mediated deprotection of tBu esters on-resin enables selective modification of side chains without cleaving the peptide from the solid support. This method, which achieves complete tBu removal within 1.5 hours, underscores the synergy between robust protecting groups and innovative deprotection techniques in modern SPPS.
Research Significance of Fmoc-Asp(OMe)-OtBu in Academic Literature
The compound’s unique protection profile has made it indispensable in academic research, particularly for studying aspartimide-prone sequences and synthesizing structurally complex peptides. Aspartimide formation, a long-standing challenge in SPPS, occurs when the side-chain carboxylate of aspartic acid reacts with the backbone amide, forming a five-membered succinimide ring that can hydrolyze to α- or β-linked peptides. By incorporating a methyl ester at the α-carboxyl and a tBu group at the β-carboxyl, this derivative minimizes such side reactions through steric and electronic effects.
Studies have demonstrated its utility in preventing aspartimide formation in Asp-Gly sequences, where the glycine residue’s lack of steric hindrance exacerbates cyclization. For instance, coupling Fmoc-Asp(OtBu)-OH with Dmb-protected glycine effectively blocks the aspartimide pathway, yielding high-purity linear peptides. Additionally, the methyl ester’s stability under standard Fmoc deprotection conditions allows for iterative coupling cycles without premature carboxylate activation.
The compound also facilitates the synthesis of branched peptides and macrocycles. After chain assembly, the methyl ester can be selectively hydrolyzed to expose the α-carboxyl for lactamization or conjugation, while the tBu-protected β-carboxyl remains intact. This capability has been leveraged in constructing tumor-targeting cyclic RGD peptides and antimicrobial peptidomimetics.
| Protecting Group | Role in Compound | Deprotection Conditions | Application |
|---|---|---|---|
| Fmoc | α-amino protection | 20% piperidine in DMF | Iterative SPPS |
| tBu ester | β-carboxyl protection | 95% TFA with scavengers | Acid-labile cleavage |
| Methyl ester | α-carboxyl protection | Basic hydrolysis or enzymes | Post-synthetic modification |
This table summarizes the orthogonal protection strategy enabled by this compound, highlighting its versatility in peptide synthesis.
Properties
IUPAC Name |
1-O-tert-butyl 4-O-methyl (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO6/c1-24(2,3)31-22(27)20(13-21(26)29-4)25-23(28)30-14-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,19-20H,13-14H2,1-4H3,(H,25,28)/t20-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZKHDOBWFBYJPA-FQEVSTJZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC(=O)OC)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CC(=O)OC)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Tert-butyl 4-methyl (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanedioate, also known as Fmoc-Asp(OtBu)-OH, is a compound that has garnered attention in the field of medicinal chemistry and biochemistry due to its potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, relevant studies, and potential therapeutic applications.
Chemical Structure and Properties
- IUPAC Name : (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid
- Molecular Formula : C₁₈H₂₃N₃O₆
- Molecular Weight : 425.5 g/mol
The compound features a tert-butyl group, a fluorene moiety, and a carboxylic acid functional group, which contribute to its unique properties and biological activities.
- Inhibition of Enzymatic Activity : Research indicates that the compound exhibits concentration-dependent inhibition of certain enzymatic activities associated with bacterial pathogens. For instance, it has been shown to inhibit Type III secretion systems (T3SS) in pathogenic bacteria, which are crucial for their virulence .
- Cytotoxicity Studies : In vitro studies have demonstrated that the compound does not exhibit significant cytotoxic effects at concentrations up to 50 µM when tested against various cell lines, including HeLa and A549 cells . This suggests a favorable safety profile for potential therapeutic applications.
- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties, particularly against Gram-negative bacteria . The structural modifications in related compounds have been linked to enhanced antimicrobial activity.
Study on T3SS Inhibition
A notable study evaluated the ability of this compound to inhibit T3SS-mediated activity in Citrobacter rodentium. The results indicated a significant reduction in pathogenicity markers at concentrations of 10 µM and 25 µM, suggesting that this compound could be a lead candidate for developing new antibacterial agents targeting T3SS .
Structure-Activity Relationship (SAR) Analysis
A comprehensive SAR analysis was conducted to understand how structural variations influence biological activity. Compounds with bulky electron-rich groups showed enhanced interaction with target enzymes compared to those with smaller substituents. This finding is critical for guiding future synthetic efforts aimed at optimizing the biological activity of related compounds .
Data Tables
| Property | Value |
|---|---|
| IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid |
| Molecular Formula | C₁₈H₂₃N₃O₆ |
| Molecular Weight | 425.5 g/mol |
| Inhibition Concentration | 10 µM, 25 µM |
| Cytotoxicity (HeLa Cells) | Not significant at ≤50 µM |
Scientific Research Applications
Peptide Synthesis
The compound is primarily utilized as a building block in the synthesis of peptides. Its structure allows for the introduction of specific amino acid functionalities, making it a versatile reagent in solid-phase peptide synthesis (SPPS).
Case Studies
- Study on Peptide Therapeutics : Research published in the Journal of Medicinal Chemistry demonstrated the successful incorporation of Fmoc-α-Me-Asp(OtBu)-OH into peptide sequences targeting excitatory amino acid transporters (EAATs). This study highlighted its effectiveness in enhancing the pharmacological properties of peptides designed for neurological applications .
- Innovative Drug Design : A recent study explored the use of this compound in developing peptide-alkoxyamine drugs aimed at combating schistosomiasis. The incorporation of Fmoc-α-Me-Asp(OtBu)-OH significantly improved the bioactivity and stability of the resulting peptides .
Pharmacological Applications
The pharmacological potential of 1-Tert-butyl 4-methyl (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanedioate extends beyond its role in synthesis to include therapeutic applications.
Targeted Drug Delivery
Research indicates that derivatives of this compound can be conjugated with antibodies to create targeted drug delivery systems. These systems enhance the specificity and efficacy of therapeutic agents while minimizing side effects .
Case Studies
- Antibody-Conjugate Development : A patent describes the use of antibody-drug conjugates incorporating this compound, demonstrating its utility in targeted cancer therapies. The conjugates showed improved tumor selectivity and reduced systemic toxicity compared to conventional chemotherapeutics .
Synthetic Methodologies
The synthesis of this compound involves several methodologies that enhance its accessibility for researchers.
Synthesis Pathways
Various synthetic routes have been documented, including:
- Boc Deprotection : The conversion from Boc-protected amino acids to Fmoc derivatives.
- Coupling Reactions : Utilizing coupling agents like EDCI to facilitate amide bond formation.
Data Table
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers and Chain-Length Variants
- YC-1015 (4-tert-butyl 1-methyl isomer): A positional isomer of the target compound, with the tert-butyl and methyl esters swapped. Purity: 95% (CAS: 172846-53-6) .
- YC-1578 (Hexanedioate analog) :
Features a six-carbon backbone (hexanedioate) instead of four. The extended chain increases hydrophobicity and may influence membrane permeability in drug candidates. Purity: 98% (CAS: 1820574-99-9) .
Substituted Ester Analogs
- Fmoc-Asp(OBzl)-OH: Replaces tert-butyl/methyl esters with a benzyloxy (OBzl) group. The benzyl ester offers acid-labile protection, contrasting with the base-labile Fmoc group, necessitating sequential deprotection strategies. Molecular formula: C₂₆H₂₃NO₆; mass: 445.47 g/mol .
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-4-methoxy-4-oxobutanoic acid: Substitutes the tert-butyl group with a methylamino moiety. Molecular weight: 383.4 g/mol .
Backbone-Modified Derivatives
- (2S)-2-cyclopentyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetic acid: Replaces the butanedioate backbone with a cyclopentyl-acetic acid structure. The cyclopentyl group introduces conformational rigidity, which may enhance target binding in peptidomimetics. Purity: 95%; molecular weight: 351.41 g/mol .
- 3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)azetidine-3-carboxylic acid: Incorporates an azetidine ring, a constrained four-membered heterocycle. This modification improves metabolic stability but may reduce solubility. CAS: 1380327-51-4 .
Physicochemical and Functional Comparisons
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Feature | Application |
|---|---|---|---|---|---|
| Target compound (YC-0670) | 858034-72-7 | C₂₅H₂₉NO₆ | 463.51 | Dual ester protection (t-Bu/Me) | Peptide synthesis, chiral intermediates |
| YC-1015 (isomer) | 172846-53-6 | C₂₅H₂₉NO₆ | 463.51 | Inverted ester positions | Steric studies |
| Fmoc-Asp(OBzl)-OH | N/A | C₂₆H₂₃NO₆ | 445.47 | Benzyl ester | Acid-sensitive protection strategies |
| (S)-2-...4-methoxy-4-oxobutanoic acid | 2044710-58-7 | C₂₁H₂₁NO₆ | 383.40 | Methylamino substitution | Rapid coupling reactions |
| Azetidine derivative (CAS: 1380327-51-4) | 1380327-51-4 | C₂₄H₂₆N₂O₆ | 462.48 | Azetidine ring | Metabolic stabilization |
Key Findings:
- Steric Effects : The tert-butyl group in YC-0670 provides superior steric protection compared to methyl or benzyl esters, minimizing side reactions during peptide elongation .
- Solubility : Methyl esters (YC-0670, YC-1015) enhance solubility in polar solvents vs. benzyl (Fmoc-Asp(OBzl)-OH) or cyclopentyl derivatives .
- Stability : Azetidine and cyclopentyl analogs exhibit improved metabolic stability but require co-solvents due to reduced hydrophilicity .
Q & A
Q. Critical Parameters :
- Solvent choice (DMF for solubility, THF for steric hindrance reduction).
- Reaction time and temperature (e.g., 0–25°C to minimize epimerization) .
How does stereochemical integrity impact the utility of this compound in β-peptide synthesis, and how is it maintained?
Advanced
The (2S) configuration is critical for mimicking natural α-amino acid geometry in β-peptides. Key strategies include:
- Chiral Auxiliaries : Evans' oxazolidinones or asymmetric hydrogenation to control stereochemistry during synthesis .
- Low-Temperature Coupling : Reduces racemization during solid-phase synthesis (e.g., 0–4°C in DMF) .
- Analytical Validation : Chiral HPLC or circular dichroism (CD) confirms enantiopurity .
Q. Data Example :
| Compound | Configuration | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| (S)-Isomer | 2S | 88 | >99% |
What analytical techniques are most effective for characterizing this compound and its intermediates?
Q. Basic
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and purity (e.g., tert-butyl δ ~1.4 ppm, Fmoc aromatic protons δ ~7.2–7.8 ppm) .
- HRMS : Validates molecular weight and isotopic patterns (e.g., [M+Na]⁺ peaks) .
- HPLC : Reverse-phase C18 columns assess purity (>95% threshold for peptide synthesis) .
How can coupling efficiency be optimized in solid-phase peptide synthesis (SPPS) using this derivative?
Q. Advanced
- Resin Selection : Ortho-chlorotrityl resin improves loading efficiency over Wang resin due to better stability during Fmoc deprotection .
- Coupling Agents : HATU or PyBOP outperforms EDC/HOBt in sterically hindered environments .
- Double Coupling : Repeated couplings (2×30 min) ensure >95% efficiency, monitored by Kaiser test .
Q. Data Example :
| Resin Type | Coupling Agent | Efficiency (%) |
|---|---|---|
| Ortho-chlorotrityl | HATU | 98 |
| Wang | EDC/HOBt | 85 |
What are the stability challenges of this compound, and how are they mitigated during storage?
Q. Basic
- Hydrolysis : Methyl esters are prone to hydrolysis in aqueous conditions. Store desiccated at -20°C .
- Light Sensitivity : Fmoc groups degrade under UV; use amber vials .
- Moisture : Hygroscopic intermediates require inert atmosphere (N₂/Ar) handling .
How does this compound facilitate the synthesis of β-peptides with stable helical structures?
Advanced
The Fmoc-protected derivative serves as a β²/β³-amino acid precursor. Key advantages:
- Helical Stability : Incorporation into β-peptides induces 3₁₀-helix conformations, confirmed by CD (negative Cotton effect at ~213 nm) .
- Functionalization : The tert-butyl group allows post-synthetic modifications (e.g., bioconjugation) .
Example Application :
A β³-pentadecapeptide showed enhanced helicity (2.5× molar ellipticity vs. heptapeptide), enabling protein mimicry .
What strategies minimize epimerization during the synthesis of Fmoc-protected derivatives?
Q. Advanced
- Steric Shielding : Use of bulky esters (tert-butyl) reduces racemization at chiral centers .
- Kinetic Control : Short reaction times and low temperatures (0°C) during coupling .
- Additives : Collidine or HOAt suppresses base-induced epimerization during Fmoc deprotection .
How is this compound utilized in fragment-based drug discovery (FBDD) for targeting epigenetic readers?
Advanced
Its tert-butyl and Fmoc groups enable modular assembly of peptide-based inhibitors. Case study:
- Bromodomain Targeting : Derivatives were incorporated into hybrid peptides to disrupt protein-protein interactions (e.g., STAT3 SH2 domain), validated by SPR (KD ~50 nM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
